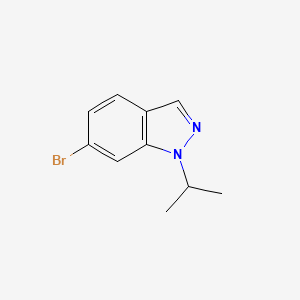

6-bromo-1-isopropyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-propan-2-ylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12-13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDRYWNOTNBYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=CC(=C2)Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214900-44-3 | |

| Record name | 6-Bromo-1-isopropyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies of Indazole Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential therapeutic action of a compound.

Protein-Ligand Binding Affinity Prediction and Analysis

A primary goal of molecular docking is to estimate the binding affinity between a ligand and a protein's active site. This affinity is often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger, more stable interaction. For a compound like 6-bromo-1-isopropyl-1H-indazole, which belongs to a class of compounds often investigated as kinase inhibitors, docking studies would typically be performed against a panel of relevant protein kinases.

While specific binding affinity data for this compound is not available in published literature, the table below illustrates how such data would be presented. The binding energies are hypothetical and serve as an example of typical results from a docking analysis.

Interactive Table: Hypothetical Binding Affinities of this compound with Protein Kinase Targets

| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.2 | 58.5 |

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | 150.2 |

| c-Met Kinase | -8.8 | 95.7 |

| Anaplastic Lymphoma Kinase (ALK) | -9.5 | 35.1 |

Note: The data in this table is illustrative and does not represent experimentally verified results.

Identification of Key Intermolecular Interactions

Beyond predicting binding strength, molecular docking reveals the specific non-covalent interactions that stabilize the protein-ligand complex. These interactions are fundamental to a ligand's specificity and potency. Key interactions typically identified include:

Hydrogen Bonds: The indazole nitrogen atoms can act as hydrogen bond acceptors.

Hydrophobic Interactions: The isopropyl group and the benzene (B151609) ring portion of the indazole core are expected to form hydrophobic interactions with nonpolar residues in the protein's binding pocket.

Halogen Bonds: The bromine atom at the 6-position can participate in halogen bonding, an often-important interaction for stabilizing binding.

Pi-stacking: The aromatic indazole ring can engage in π-π stacking or T-shaped π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Visual analysis of the docked pose allows researchers to pinpoint these interactions and understand the structural basis for the compound's activity.

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable information about a molecule's reactivity, stability, and electronic properties.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive. For indazole derivatives studied in the literature, DFT calculations have been used to determine these values, which are critical for understanding their potential as electronic materials or as reactive partners in biochemical pathways.

Interactive Table: Exemplary Quantum Chemical Descriptors for an Indazole Derivative

| Parameter | Description | Illustrative Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.7 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.1 Debye |

Note: The data in this table is for illustrative purposes and represents typical values obtained for indazole derivatives through DFT calculations.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a visual representation of the charge distribution on a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the case of this compound, an ESP map would likely show negative potential (typically colored red) around the nitrogen atoms of the indazole ring, indicating their ability to act as hydrogen bond acceptors. The bromine atom would also influence the surface potential. These maps are invaluable for understanding and predicting how the molecule will interact with biological targets.

Conformational Analysis and Energetic Stability

The three-dimensional shape (conformation) of a molecule is critical to its function. The isopropyl group attached to the indazole nitrogen is rotatable, leading to different possible conformations. Conformational analysis involves calculating the energy of these different spatial arrangements to identify the most stable, lowest-energy conformer. This is the conformation the molecule is most likely to adopt and is the most relevant one to use in molecular docking studies to ensure the accuracy of the binding predictions. The energetic stability of different conformers is typically calculated using quantum mechanical methods like DFT.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds and in optimizing lead compounds in drug discovery.

The development of robust QSAR models is a critical step in the computational assessment of chemical compounds. For indazole derivatives, both 2D and 3D QSAR models have been developed to explore their anticancer potential.

In one such study focusing on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, a 2D-QSAR model was generated using the Multiple Linear Regression (MLR) method. researchgate.net This model demonstrated a high correlation coefficient (r²) of 0.9512, indicating a strong relationship between the descriptors and the biological activity. researchgate.net The model's predictive power was confirmed through internal and external validation, with cross-validation coefficients (q² and pred_r²) of 0.8998 and 0.8661, respectively. researchgate.net These statistical parameters suggest a reliable and predictive model for the anticancer activity of indazole derivatives. researchgate.net

Similarly, 3D-QSAR models have been developed for indazole derivatives targeting other cancer-related proteins, such as Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov These models, often based on methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), provide a three-dimensional perspective on the structure-activity relationship. For instance, a 3D-QSAR model for indazole derivatives as TTK inhibitors, built using the Step-Wise k-Nearest Neighbor (SWF kNN) approach, showed a high internal cross-validation regression coefficient (q²) of 0.9132. researchgate.net

The validation of these models is crucial to ensure their reliability. Statistical validation parameters are used to assess the predictive power of the developed QSAR models.

Table 1: Statistical Validation Parameters for QSAR Models of Indazole Derivatives

| Model Type | Method | r² | q² | pred_r² | Reference |

| 2D-QSAR | MLR | 0.9512 | 0.8998 | 0.8661 | researchgate.net |

| 3D-QSAR | SWF kNN | - | 0.9132 | - | researchgate.net |

| 3D-QSAR | kNN-MFA | - | 0.8283 | 0.4868 | researchgate.net |

r²: correlation coefficient; q²: internal cross-validation regression coefficient; pred_r²: external cross-validation regression coefficient.

QSAR studies are pivotal in identifying the key structural features of a molecule that influence its biological activity. For indazole derivatives, these studies have highlighted the importance of various descriptors.

2D-QSAR models have revealed that descriptors such as the count of hydrogen atoms and the hydrophilicity of the molecule play a significant role in determining the anticancer activity of indazole derivatives. researchgate.net In the case of indazole compounds with inhibitory activity against SAH/MTAN-mediated quorum sensing, five essential descriptors were identified through QSAR modeling, which are crucial for their mechanism of action. nih.gov

3D-QSAR studies provide a more detailed picture by generating contour maps that visualize the favorable and unfavorable regions for substituent placement on the indazole scaffold. nih.gov These maps indicate that electrostatic and steric effects are dominant factors in determining the binding affinities of these compounds. researchgate.netnih.gov For example, in the study of indazole derivatives as HIF-1α inhibitors, steric and electrostatic maps provided a structural framework for designing new inhibitors with improved potency. nih.gov The 3D-QSAR analysis of another set of indazole derivatives revealed that steric and hydrophobic descriptors were negatively correlated with their neuraminidase inhibitory activity. researchgate.net

These findings suggest that for a compound like this compound, the bromo substituent at the 6-position and the isopropyl group at the 1-position would significantly influence its electronic and steric properties, and thus its potential biological activity.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are employed to investigate the stability of ligand-target complexes and to explore the conformational dynamics of both the ligand and its protein target.

For indazole derivatives, MD simulations have been used to validate docking poses and to understand the stability of the interactions within the active site of their target proteins. nih.govsigmaaldrich.com In a study of indazole derivatives as HIF-1α inhibitors, MD simulations of the most potent compound showed good binding efficiency and stability in the active site of the HIF-1α protein. nih.gov

These simulations provide detailed insights into the interactions between the ligand and the amino acid residues of the protein. For instance, MD simulations of triazole benzene sulfonamide derivatives, which share structural similarities with substituted indazoles, revealed stable hydrophobic and hydrophilic interactions within the active site of human carbonic anhydrase IX. nih.gov The analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond formation over the simulation time helps to confirm the stability of the ligand-protein complex. nih.govpensoft.net

The conformational flexibility of a ligand is another critical aspect that can be explored through MD simulations. The ability of a molecule to adopt a specific conformation, often referred to as the bioactive conformation, is essential for its binding to a biological target. nih.govirbbarcelona.org MD simulations allow for the exploration of the conformational landscape of a molecule, helping to identify low-energy and potentially bioactive conformations. emory.edu This information is crucial for understanding the structure-activity relationship and for the rational design of new and more potent inhibitors.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Elucidation of Structural Elements Critical for Molecular Recognition

The 1H-indazole core is a foundational element for molecular recognition, largely due to the strategic placement of its two adjacent nitrogen atoms. researchgate.net This arrangement allows the indazole nucleus to act as a potent hydrogen bond donor and acceptor, facilitating strong interactions within the hydrophobic pockets of biological receptors, such as the hinge region of protein kinases. researchgate.netnih.gov The 1H-indazole-3-amine structure, for instance, has been identified as a particularly effective "hinge-binding fragment" in tyrosine kinase inhibitors. nih.gov

The bicyclic structure, composed of a fused benzene (B151609) and pyrazole (B372694) ring, provides a rigid scaffold that correctly orients interacting functional groups for optimal binding. nih.govnih.gov SAR studies on various indazole-based compounds reveal that the core structure is a key pharmacophore, with its biological activity being finely tuned by the substituents at various positions. nih.gov For example, in a series of inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), the 1H-indazole motif was demonstrated to be a novel key pharmacophore, with its inhibitory activity being critically dependent on substituent groups at both the 4- and 6-positions. nih.gov These findings underscore the indazole ring's essential role in establishing the primary binding interactions necessary for biological activity.

Impact of the 6-Bromo Substituent on Molecular Activity Profiles

The introduction of a halogen atom, such as bromine, at the 6-position of the indazole ring significantly influences the molecule's physicochemical properties, which in turn alters its biological activity profile. rsc.org Halogenation can affect a compound's lipophilicity, electronic distribution, and metabolic stability.

Table 1: Impact of 6-Position Halogen Substitution on Kinase Inhibitory Activity. This table illustrates the dramatic increase in potency against FGFR1 kinase when a hydrogen is replaced by a fluorine at the 6-position of an indazole derivative, highlighting the critical role of substituents at this position. Data adapted from a study on FGFR1 inhibitors. nih.gov

Role of the 1-Isopropyl Group in Binding Specificity and Potency

The substituent at the N1 position of the indazole ring plays a pivotal role in determining binding specificity and potency. The size, shape, and chemical nature of this group can influence how the molecule fits into the binding pocket of a target protein. The alkylation of 1H-indazoles is a key synthetic step, and the choice of the alkyl group is crucial for the final biological activity. beilstein-journals.orgbeilstein-journals.org

The 1-isopropyl group is a relatively small, branched alkyl group that introduces specific steric bulk. This bulk can be advantageous, forcing the molecule into a particular conformation that is favorable for binding or, conversely, preventing it from binding to off-target proteins, thus increasing selectivity. SAR studies of various indazole derivatives have shown that modifying the N1-substituent can lead to significant changes in activity. For instance, in one study, replacing an ethyl group with a larger cyclobutyl group at the N1-position resulted in enhanced potency. nih.gov In another series of antispermatogenic agents, the presence of substituted benzyl (B1604629) groups at the N1 position was found to be essential for activity. austinpublishinggroup.com The isopropyl group on 6-bromo-1-isopropyl-1H-indazole, therefore, is not merely a passive component but an active contributor to the molecule's pharmacological profile, influencing its orientation and interaction within a specific binding site.

Influence of Indazole Core Regiochemistry on Biological Interactions

The indazole heterocycle has two nitrogen atoms in its pyrazole ring, leading to the possibility of substitution at either the N1 or N2 position. nih.gov This results in two distinct regioisomers, 1H- and 2H-indazoles, which, despite their structural similarity, can have vastly different biological properties. The 1H-tautomer is generally the more thermodynamically stable form. nih.govnih.gov

Table 2: Regioselectivity in the Alkylation of an Indazole Derivative. This table shows the formation of both N1 and N2 substituted products when methylating a 5-bromo-1H-indazole derivative, illustrating the synthetic challenge and the existence of distinct regioisomers which can have different biological activities. Data adapted from Takahashi et al. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization of 6 Bromo 1 Isopropyl 1h Indazole and Its Analogues

X-ray Crystallographic Analysis for Conformation and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of crystalline compounds. This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation, and offers insights into the packing of molecules within a crystal lattice, governed by various intermolecular interactions.

For substituted indazoles, X-ray diffraction studies confirm the planar nature of the fused bicyclic indazole core and determine the orientation of substituents. mdpi.com In the case of N-substituted indazoles, the analysis reveals the geometry and rotational barriers of the substituent at the N-1 position. For 6-bromo-1-isopropyl-1H-indazole, a key conformational feature would be the torsion angle involving the isopropyl group relative to the indazole ring.

Analysis of analogous structures, such as other substituted bromo-indazoles, reveals important intermolecular interactions that dictate their supramolecular assembly. mdpi.com These interactions often include C-H···π interactions, π-π stacking between the aromatic rings of adjacent molecules, and halogen bonding involving the bromine atom. mdpi.com The presence and nature of these non-covalent forces are crucial for understanding the physical properties of the compound. While specific crystal data for this compound is not publicly available, the analysis of a related bromo-substituted indole (B1671886) derivative provides a representative example of the crystallographic data obtained. mdpi.com

Table 1: Representative Crystal Data for a Bromo-Substituted Indole Analogue

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Data is for 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and is presented for illustrative purposes. mdpi.com

Hirshfeld surface analysis is often employed to visualize and quantify intermolecular contacts. For bromo-substituted heterocyclic systems, contacts such as Br···H, H···C, and H···H are typically dominant, highlighting the key forces in the crystal packing. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. While one-dimensional ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons, advanced 2D NMR techniques are necessary for unambiguous assignments and stereochemical elucidation. ipb.pt

For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the indazole ring, as well as a septet and a doublet for the isopropyl methine (CH) and methyl (CH₃) protons, respectively. The chemical shifts of the aromatic protons are influenced by the electronic effect of the bromine atom at the C6 position. nih.gov

To confirm spatial relationships, particularly the orientation of the isopropyl group, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) is employed. columbia.edu These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å). columbia.edu A NOESY/ROESY experiment on this compound would be expected to show a cross-peak between the N1-isopropyl methine proton and the H7 proton of the indazole ring, confirming their spatial closeness. This is a critical piece of evidence for elucidating the preferred conformation of the molecule in solution. researchgate.net The choice between NOESY and ROESY depends on the molecular weight of the compound; for small to medium-sized molecules, ROESY can be advantageous as it avoids potential zero or negative NOE effects. columbia.edu

Table 2: Representative ¹H and ¹³C NMR Data for N-Substituted Indazole Analogues

| Compound | Technique | Chemical Shift (δ, ppm) and Coupling (J, Hz) |

|---|---|---|

| 1-Butyl-1H-indazole-3-carboxamide nih.gov | ¹H NMR (DMSO-d₆) | 8.11 (d, J=8.0, 1H), 7.69 (d, J=8.8, 1H), 7.37 (t, J=8.0, 1H), 7.19 (t, J=7.6, 1H), 4.40 (t, J=6.8, 2H), 1.79 (q, J=6.8, 2H), 1.15-1.17 (m, 2H), 0.82 (t, J=7.6, 3H) |

| ¹³C NMR (DMSO-d₆) | 141.04, 137.5, 126.84, 122.68, 122.64, 122.41, 110.71, 48.80, 31.88, 19.87, 13.96 | |

| N-(4-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide nih.gov | ¹H NMR (DMSO-d₆) | 10.41 (s, 1H), 8.23 (d, J=8.4, 1H), 7.90 (d, J=8.8, 2H), 7.83 (d, J=8.4, 1H), 7.55–7.52 (m, 3H), 7.32 (t, J=7.6, 1H), 4.55 (t, J=7.2, 2H), 1.90 (q, J=7.2, 2H), 1.34–1.32 (m, 2H), 0.91 (t, J=7.2, 3H) |

| ¹³C NMR (DMSO-d₆) | 161.16, 141.18, 138.68, 137.23, 131.82, 127.24, 123.18, 122.74, 122.18, 111.04, 55.37, 31.99, 19.92, 14.01 |

Data is for related N-butyl indazole analogues and is presented for illustrative purposes. nih.gov

High-Resolution Mass Spectrometry for Precise Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, serving as a definitive confirmation of the chemical structure. ijnrd.org

For this compound (C₁₀H₁₁BrN₂), the theoretical monoisotopic mass can be calculated with high accuracy. The experimental measurement via HRMS would be expected to match this value closely, confirming the molecular formula. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+), which will show two signals of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). miamioh.edu

Furthermore, the fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. nih.gov For N-alkylated indazoles, common fragmentation pathways include the cleavage of the N-alkyl group. In the case of this compound, a characteristic fragmentation would be the loss of a propylene (B89431) molecule (C₃H₆) via a McLafferty-type rearrangement or the loss of an isopropyl radical (•C₃H₇) to yield a stable indazolium cation. researchgate.net Studying these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

HRMS is also a critical tool for impurity profiling. ijnrd.org Its high resolution and sensitivity enable the detection and identification of low-level impurities that may arise from starting materials, side reactions, or degradation products. This is essential for ensuring the purity and quality of the synthesized compound.

Table 3: Predicted HRMS Data and Fragmentation for this compound

| Parameter | Predicted Value/Fragment |

|---|---|

| Molecular Formula | C₁₀H₁₁BrN₂ |

| Theoretical Monoisotopic Mass [M] | 238.0106 |

| Theoretical [M+H]⁺ | 239.0182 |

| Characteristic Isotopic Pattern | Peaks at m/z ~239 and ~241 (ratio approx. 1:1) |

| Plausible Fragment Ion (Loss of C₃H₇) | [C₇H₄BrN₂]⁺ |

| Plausible Fragment Ion (Loss of C₃H₆) | [C₇H₅BrN₂]⁺• |

Theoretical masses are calculated and fragmentation patterns are predicted based on general principles of mass spectrometry. miamioh.eduresearchgate.net

Mechanistic Investigations of Biological Activities in Vitro and Target Focused

Receptor Modulation Studies

Similar to the enzyme inhibition profile, there is a lack of specific data regarding the modulatory effects of 6-bromo-1-isopropyl-1H-indazole on various receptors.

There are no published studies that assess the antagonistic properties of this compound at the glucagon (B607659) receptor. While indazole derivatives have been a focus in the development of glucagon receptor antagonists for type 2 diabetes, the specific compound has not been a subject of such investigations. nih.gov

The agonistic activity of this compound at the G protein-coupled receptors GPR120 and GPR40 has not been reported in the scientific literature. The potential for this compound to modulate these receptors, which are involved in metabolic regulation, is currently unknown.

Table 2: Receptor Modulation Profile of this compound

| Receptor Target | Modulatory Activity |

| Glucagon Receptor | Data not available |

| GPR120 | Data not available |

| GPR40 | Data not available |

CC-Chemokine Receptor 4 (CCR4) Antagonism

Currently, there is a lack of publicly available scientific literature detailing specific mechanistic investigations into the CC-Chemokine Receptor 4 (CCR4) antagonist activity of this compound. While indazole derivatives are explored for various therapeutic targets, dedicated studies on this particular compound's interaction with CCR4 have not been reported.

Calcium-Release Activated Calcium (CRAC) Channel Blockade

While direct studies on this compound are not available, research into related indazole structures provides insight into their potential as Calcium-Release Activated Calcium (CRAC) channel blockers. A study on indazole-3-carboxamides demonstrated that this class of compounds can potently inhibit calcium influx through CRAC channels. The specific regiochemistry of the 3-carboxamide group on the indazole ring was found to be crucial for activity.

In this study, a series of indazole-3-carboxamide derivatives were synthesized and evaluated for their ability to block CRAC channels in RBL-2H3 mast cells. The most potent compounds exhibited sub-micromolar IC₅₀ values for the inhibition of calcium influx. This suggests that the indazole scaffold is a promising starting point for the development of CRAC channel inhibitors.

| Compound ID | Modification | Target | IC₅₀ (µM) |

| 12a | 2,6-difluorophenyl at the 3-carboxamide | CRAC Channel | 1.51 |

| 12d | 3-fluoro-4-pyridyl at the 3-carboxamide | CRAC Channel | 0.67 |

This table presents data for indazole-3-carboxamide derivatives, not this compound, to illustrate the potential of the indazole scaffold as CRAC channel blockers.

Antimicrobial Activity Studies (Focus on Mechanistic Pathways)

The antimicrobial potential of indazole derivatives has been an area of active research. nih.govresearchgate.net

Specific mechanistic studies on this compound's interference with bacterial DNA gyrase or cell wall synthesis are not detailed in the current body of scientific literature. However, broader research on 6-bromo-1H-indazole derivatives suggests potential antibacterial activity through the inhibition of key bacterial enzymes involved in these processes. researchgate.net

One study explored 6-bromoindole (B116670) and 6-bromoindazole-based compounds as inhibitors of bacterial cystathionine (B15957) γ-lyase (CGL), an enzyme involved in protecting bacteria from oxidative stress. This represents an alternative antibacterial mechanism.

While general antifungal activity has been attributed to 6-bromo-1H-indazole derivatives, specific mechanistic investigations for this compound are not extensively documented. researchgate.net Research on other indazole derivatives has shown activity against various fungal species, suggesting that the indazole nucleus is a valuable pharmacophore for the development of antifungal agents.

Investigation of Cellular Pathway Modulation (In Vitro)

The modulation of cellular pathways is a key aspect of the therapeutic potential of indazole derivatives.

There is evidence that derivatives of 6-bromo-1H-indazole can influence cell cycle progression. Studies on various cancer cell lines have shown that certain 6-bromo-1H-indazole analogs can inhibit key cellular pathways that are responsible for the progression of the cell cycle, leading to apoptosis. researchgate.net However, specific in vitro studies detailing the modulation of cell cycle progression by this compound are not currently available. The broader family of indazole compounds has been noted for its anti-proliferative effects, which are often linked to the induction of cell cycle arrest.

Apoptosis Induction in Cellular Models

While direct, in-depth studies on the pro-apoptotic activity of this compound are limited, the broader class of 6-bromo-1H-indazole derivatives has demonstrated notable potential in inducing cancer cell death through apoptotic pathways. Research on related compounds suggests that the 6-bromo-1H-indazole scaffold can contribute to the inhibition of key cellular pathways that are critical for cell cycle progression and the evasion of apoptosis. researchgate.netresearchgate.net

For instance, derivatives of the closely related compound, this compound-4-carboxylic acid, have been shown to inhibit the viability of various cancer cell lines. smolecule.com Although the precise mechanisms were not fully elucidated for the isopropyl-substituted compound itself, the anti-proliferative effects observed in its derivatives are often linked to the induction of apoptosis. researchgate.net The process of apoptosis is a highly regulated form of programmed cell death essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. The ability of a compound to trigger this process in cancer cells is a key indicator of its potential as an anticancer agent.

Further research focusing specifically on this compound is necessary to delineate its exact role and mechanism of action in apoptosis induction. Future studies should aim to identify the specific molecular targets within the apoptotic cascade, such as the activation of caspases or the modulation of Bcl-2 family proteins, to provide a clearer understanding of its therapeutic promise.

Anti-inflammatory Pathways (e.g., Modulation of Pro-inflammatory Mediators)

The anti-inflammatory potential of indazole derivatives is an area of growing interest. Preliminary data on compounds structurally related to this compound suggest a capacity to modulate inflammatory responses. For example, derivatives of this compound-4-carboxylic acid have been noted for their potential anti-inflammatory properties. smolecule.com

The mechanism of such effects is often attributed to the inhibition of pro-inflammatory mediators. These can include cytokines, such as tumor necrosis factor-alpha (TNF-α), and enzymes involved in the inflammatory cascade. While specific data on the direct interaction of this compound with these pathways is not yet available, the broader family of indazole-containing compounds has been investigated for such activities. The structural features of the indazole nucleus are thought to be conducive to binding with enzymatic targets that play a role in inflammation.

To fully comprehend the anti-inflammatory profile of this compound, detailed in vitro studies are required. These would involve assessing its ability to suppress the production of key pro-inflammatory cytokines and enzymes in relevant cell-based assays, such as lipopolysaccharide (LPS)-stimulated macrophages. Such investigations will be crucial in determining its potential as a lead compound for the development of novel anti-inflammatory therapies.

Specialized Research Areas

Applications as Chemical Probes for Biological Systems

The functionalized derivative of 6-bromo-1-isopropyl-1H-indazole, specifically this compound-4-carboxylic acid, has been instrumental in the development of sophisticated tools for biological research. A notable application is in the creation of fluorescent probes for studying the enzyme EZH2 (Enhancer of zeste homolog 2), a protein implicated in various cancers.

In a 2024 study, researchers synthesized a fluorescent probe derived from this compound-4-carboxylic acid to facilitate high-throughput screening and characterization of EZH2 inhibitors. This probe was developed for use in a time-resolved fluorescence energy transfer (TR-FRET) competition assay. The assay allows for the detailed examination of inhibitor binding kinetics and their interaction with EZH2 in its different states, including the wild type (+/+) and the clinically relevant mutant Y641N.

The synthesis of the fluorescent probe involved coupling this compound-4-carboxylic acid with other chemical moieties to create a molecule that can bind to the active site of EZH2 and produce a measurable fluorescent signal. This probe has been crucial in understanding the molecular and cellular dynamics of EZH2 inhibition. The research demonstrated that the binding of inhibitors to EZH2 is influenced by the presence of an allosteric modulator, the methylated histone tail H3K27me3.

The use of this indazole-based probe has enabled the detailed characterization of the binding kinetics of a diverse set of EZH2 inhibitors. The data generated from these studies, including association and dissociation rates, provide valuable insights into the structure-activity relationships of these inhibitors, which is critical for the development of more effective cancer therapies. The table below summarizes key data from the study on the characterization of the fluorescent probe's interaction with EZH2.

| Parameter | EZH2+/+ | EZH2Y641N |

| Probe KD (nM) | 1.5 ± 0.2 | 0.8 ± 0.1 |

| H3K27me3 Kb (nM) | 3.8 ± 0.8 | 6.8 ± 1.2 |

| Alpha (α) | 3.1 ± 0.4 | 1.8 ± 0.2 |

| KD: Dissociation constant of the probe; Kb: Binding affinity of the H3K27me3 peptide; Alpha (α): Ternary complex constant. |

Corrosion Inhibition Properties and Adsorption Mechanisms

Information regarding the corrosion inhibition properties and adsorption mechanisms of this compound is not available in the reviewed scientific literature.

Future Research Directions for Functionalized Indazole Scaffolds

Development of Novel Synthetic Routes with Enhanced Efficiency and Regioselectivity

The synthesis of N-substituted indazoles often presents a challenge in controlling regioselectivity, as alkylation can occur at either the N1 or N2 position of the indazole ring. nih.govbeilstein-journals.org The development of synthetic routes that are not only efficient but also highly regioselective for the N1-isomer is a critical area of research.

Current strategies for the N-alkylation of indazoles often result in a mixture of N1 and N2 isomers, necessitating tedious and costly purification steps. nih.gov However, recent studies have shown that the choice of base and solvent can significantly influence the regiochemical outcome. nih.govd-nb.info For instance, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) has been reported to favor the formation of the N1-alkylated product. nih.govd-nb.info This is attributed to the coordination of the sodium ion with the N2 nitrogen, sterically hindering alkylation at this position and directing the electrophile to the N1 nitrogen.

Future research should focus on optimizing these conditions specifically for the synthesis of 6-bromo-1-isopropyl-1H-indazole. This includes a systematic investigation of various base-solvent combinations and their impact on yield and regioselectivity. Furthermore, the exploration of alternative synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions, could provide more direct and efficient pathways to the desired N1-isopropyl isomer. researchgate.net The development of a robust and scalable synthesis will be paramount for enabling extensive biological evaluation and further derivatization.

Table 1: Factors Influencing Regioselectivity in Indazole N-Alkylation

| Factor | Influence on Regioselectivity | Key Observations |

| Base | Can favor N1 or N2 alkylation. | Strong bases like NaH in THF tend to favor N1 alkylation. nih.govd-nb.info |

| Solvent | Affects the solubility of reactants and the solvation of the indazolide anion. | Aprotic solvents are often preferred for regioselective alkylation. |

| Substituents on the Indazole Ring | Electronic and steric effects can direct alkylation. | Electron-withdrawing groups can influence the nucleophilicity of the nitrogen atoms. |

| Alkylating Agent | The nature of the electrophile can impact the reaction pathway. | The reactivity and steric bulk of the alkyl halide play a role. |

Advanced Computational Design and Predictive Modeling for Rational Compound Development

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. doi.org For functionalized indazole scaffolds, these approaches can accelerate the development of new drug candidates by providing insights into their structure-activity relationships (SAR) and predicting their pharmacokinetic properties.

The use of Density Functional Theory (DFT) calculations can help elucidate the mechanisms of N-alkylation reactions, providing a theoretical basis for the observed regioselectivity. nih.govbeilstein-journals.org By modeling the transition states for both N1 and N2 alkylation, researchers can predict the most favorable reaction pathway under different conditions, thus guiding the optimization of synthetic routes.

Furthermore, molecular docking studies can be employed to predict the binding affinity of this compound and its derivatives to various biological targets. doi.orgnih.gov By creating virtual libraries of related compounds and docking them into the active sites of proteins implicated in disease, it is possible to identify promising lead candidates for synthesis and biological testing. This rational, in silico approach significantly reduces the time and cost associated with traditional high-throughput screening.

Future efforts should focus on developing more accurate and predictive computational models for indazole derivatives. This includes the use of machine learning and artificial intelligence to analyze large datasets of known indazole-based compounds and their biological activities to identify novel scaffolds with desired therapeutic profiles.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While indazole derivatives have been investigated for a range of biological activities, the full therapeutic potential of the this compound scaffold remains largely unexplored. nih.gov Future research should aim to identify novel biological targets and elucidate the mechanistic pathways through which this compound and its analogs exert their effects.

The presence of the bromine atom at the C6 position offers a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. nbinno.com Screening these compounds against a wide panel of biological targets, including kinases, proteases, and G-protein coupled receptors, could reveal previously unknown therapeutic applications.

Moreover, understanding the mechanism of action is crucial for the rational design of more potent and selective drug candidates. Techniques such as proteomics and transcriptomics can be used to identify the cellular pathways that are modulated by this compound. For example, studies on other substituted indazoles have identified their potential to inhibit enzymes crucial for bacterial cell division or to act as kinase inhibitors in cancer therapy. nih.govnbinno.com Similar investigations into this specific scaffold could uncover novel and impactful therapeutic strategies.

Strategic Derivatization for Fine-Tuning Molecular Properties and Selectivity

The this compound scaffold provides a versatile platform for strategic derivatization to fine-tune its molecular properties and enhance its selectivity for specific biological targets. The bromine atom at the C6 position is particularly amenable to a variety of chemical transformations.

Suzuki-Miyaura cross-coupling reactions, for instance, can be used to introduce a wide range of aryl and heteroaryl groups at the C6 position, allowing for the exploration of new chemical space and the optimization of binding interactions with target proteins. nbinno.com Similarly, the N1-isopropyl group, while contributing to the compound's lipophilicity and metabolic stability, can also be modified to modulate its pharmacokinetic profile.

A systematic approach to derivatization, guided by computational modeling and SAR studies, will be key to unlocking the full potential of this scaffold. By creating a library of analogs with diverse substituents at various positions of the indazole ring, it will be possible to develop compounds with improved potency, selectivity, and drug-like properties. This iterative process of design, synthesis, and biological evaluation is a hallmark of modern medicinal chemistry and will be essential for translating the promise of the this compound scaffold into tangible therapeutic benefits.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Bromination | NBS, DMF, 25°C, 6h | 65–75 | Avoiding 5-/7-bromo isomers |

| Alkylation | Isopropyl bromide, NaH, THF, 24h | 50–60 | Competing O-alkylation byproducts |

How can crystallographic data for this compound be effectively refined using SHELX software, and what are common pitfalls in interpreting electron density maps for brominated indazoles?

Answer:

SHELXL (SHELX refinement suite) is widely used for small-molecule crystallography. For brominated indazoles:

Q. Table 2: SHELXL Refinement Parameters

| Parameter | Value/Command | Purpose |

|---|---|---|

| ADPs for Br | ANIS > 0.05 | Model thermal motion accurately |

| ISOR | ISOR 0.05 C1 C2 Br1 | Constrain disordered regions |

| Hydrogen placement | HFIX 147 | Refine H-atoms riding on parent |

What analytical techniques (e.g., NMR, X-ray diffraction) are most reliable for characterizing the structural integrity of this compound, particularly in distinguishing positional isomers?

Answer:

- : Key diagnostic signals include:

- X-ray Diffraction: Resolves positional isomers (e.g., 5-bromo vs. 6-bromo) by directly mapping atomic positions. Use PLATON to validate symmetry and detect twinning .

Advanced Tip: Combine with DEPT-135 to confirm quaternary carbons adjacent to bromine.

How does the presence of the isopropyl group at the N1 position influence the electronic properties and reactivity of 6-bromo-1H-indazole derivatives in cross-coupling reactions?

Answer:

The isopropyl group:

- Steric Effects: Hinders coupling at C3 (common site for Suzuki-Miyaura reactions), directing reactivity to C4/C7 positions.

- Electronic Effects: Electron-donating isopropyl group slightly increases electron density at C6, potentially slowing oxidative addition in Pd-catalyzed reactions .

Q. Table 3: Reactivity Comparison (vs. 1-Methyl Analog)

| Reaction Type | 1-Isopropyl Derivative (Yield) | 1-Methyl Derivative (Yield) |

|---|---|---|

| Suzuki-Miyaura (C3) | <20% | 60–70% |

| Buchwald-Hartwig (C4) | 45–55% | 50–60% |

What strategies can resolve contradictions in reported biological activity data for this compound across different assay systems (e.g., enzyme inhibition vs. cellular toxicity)?

Answer:

Contradictions often arise from assay-specific variables. Mitigation strategies include:

- Dose-Response Validation: Test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify off-target effects.

- Cellular Context: Account for membrane permeability differences (e.g., use logP calculations; predicted logP for this compound = 2.8) .

- Enzyme vs. Cell Assays: Confirm target engagement in cellular models using thermal shift assays or CETSA .

Advanced Approach: Use molecular dynamics simulations to model ligand-protein interactions under varying pH and ionic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.